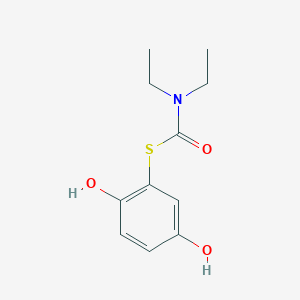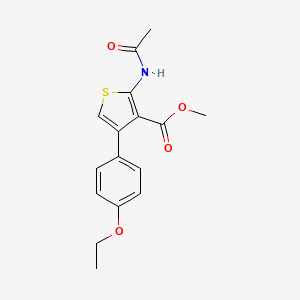
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide, commonly known as MT-2, is a synthetic peptide that has gained popularity in recent years due to its potential applications in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is known for its ability to stimulate melanogenesis, the process of melanin production in the skin.
Wirkmechanismus
MT-2 works by binding to the melanocortin-1 receptor (MC1R) on melanocytes, which stimulates the production of melanin. Melanin is the pigment responsible for skin, hair, and eye color. MT-2 also has anti-inflammatory properties and can reduce oxidative stress, which can help protect against skin damage.
Biochemical and Physiological Effects:
MT-2 has been found to have several biochemical and physiological effects. MT-2 can stimulate melanogenesis, increase skin pigmentation, and protect against UV radiation. MT-2 can also reduce inflammation and oxidative stress, which can help protect against skin damage. MT-2 has been found to have a half-life of approximately 30 minutes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
MT-2 has several advantages for lab experiments. It is easy to synthesize using SPPS method and can be purified using HPLC. MT-2 is stable and can be stored for long periods of time. However, MT-2 has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities. MT-2 can also be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on MT-2. One area of research is the potential use of MT-2 in treating skin disorders such as vitiligo. Another area of research is the development of more potent and selective MC1R agonists. Additionally, research can be conducted on the effects of MT-2 on other physiological processes, such as immune function and metabolism. Overall, MT-2 has the potential to be a valuable tool in scientific research and further research is needed to fully understand its potential applications.
Synthesemethoden
MT-2 can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide is assembled one amino acid at a time on a solid support. The amino acid sequence is predetermined and the peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MT-2 has been found to have potential applications in scientific research, particularly in the field of dermatology. MT-2 can stimulate melanogenesis, which can be useful in treating skin conditions such as vitiligo, a skin disorder characterized by the loss of melanocytes. MT-2 can also be used to induce skin pigmentation in individuals with fair skin, which can help protect against UV radiation.
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHCUKMXBPMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)

![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)
![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
